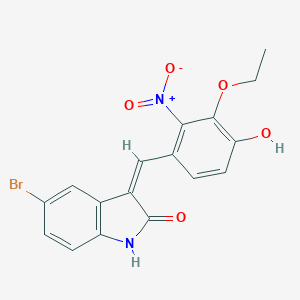![molecular formula C28H19ClN2O4 B307917 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline](/img/structure/B307917.png)
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been suggested that this compound may exhibit its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been found to exhibit significant antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline in lab experiments include its potential applications in cancer therapy, treatment of infectious diseases, and as an antibacterial and antifungal agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline. These include further studies to fully understand its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of scientific research. Additionally, further studies are needed to determine the potential toxicity of this compound and its potential side effects. Overall, 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline has the potential to be a valuable compound for various scientific research applications.
Synthesis Methods
The synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline involves the reaction of 8-hydroxyquinoline with 2-chlorobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 5-(4-nitrophenyl)-2-furaldehyde in the presence of a catalyst to obtain the final product. This method has been optimized and validated through various studies and is considered reliable for the synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline.
Scientific Research Applications
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential applications in the treatment of infectious diseases, such as tuberculosis and malaria. It has also been studied for its potential use as an antibacterial and antifungal agent.
properties
Product Name |
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline |
|---|---|
Molecular Formula |
C28H19ClN2O4 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
8-[(2-chlorophenyl)methoxy]-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinoline |
InChI |
InChI=1S/C28H19ClN2O4/c29-25-6-2-1-4-21(25)18-34-27-7-3-5-20-8-11-22(30-28(20)27)12-15-24-16-17-26(35-24)19-9-13-23(14-10-19)31(32)33/h1-17H,18H2/b15-12+ |
InChI Key |
SGCYVEQKFQTFGQ-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=C(C=C3)/C=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=C(C=C3)C=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=C(C=C3)C=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![6-[5-(3-Bromophenyl)-2-furyl]-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307846.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)
![1-(2-chloroethyl)-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307853.png)
![2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307855.png)
![6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307856.png)
![6-(3,5-Dibromo-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307857.png)